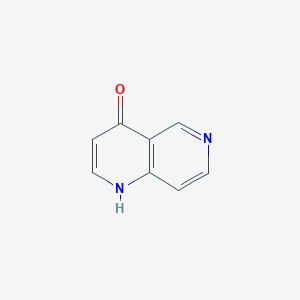

1,6-Naphthyridin-4-OL

Description

Significance of the 1,6-Naphthyridine (B1220473) Scaffold in Heterocyclic Chemistry

The 1,6-naphthyridine nucleus is a prominent "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological receptors, making them fertile ground for drug discovery. Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netacs.org

The burgeoning interest in this scaffold stems from its synthetic accessibility and the diverse biological responses observed in its derivatives. acs.org For instance, compounds incorporating the 1,6-naphthyridine-2(1H)-one structure have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy. acs.orgacs.org Furthermore, the scaffold serves as a cornerstone for developing inhibitors of crucial enzymes like HIV-1 integrase and spleen tyrosine kinase (Syk). researchgate.netacs.org This versatility underscores the importance of the 1,6-naphthyridine core in the design of novel therapeutic agents. acs.org

Overview of Naphthyridine Isomers and Structural Motifs

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. mdpi.com They are structural isomers of naphthalene, where two carbon atoms have been replaced by nitrogen atoms, with one nitrogen in each ring. acs.org There are six possible constitutional isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic framework. mdpi.comacs.org

The specific arrangement of nitrogen atoms in each isomer significantly influences its electronic properties, basicity, and three-dimensional shape, which in turn dictates its chemical reactivity and biological activity. The 1,6-naphthyridine isomer, the subject of this article, is one of these six fundamental structures.

| Naphthyridine Isomer | Nitrogen Atom Positions |

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine (B1199556) | 2 and 7 |

This table outlines the six constitutional isomers of naphthyridine based on the location of their nitrogen atoms.

A critical aspect of hydroxy-substituted naphthyridines like 1,6-Naphthyridin-4-OL (B1277894) is the concept of tautomerism. Tautomers are structural isomers that readily interconvert. libretexts.org In this case, the "enol" form (this compound) exists in a dynamic equilibrium with its "keto" form (1,6-Naphthyridin-4(6H)-one). This keto-enol tautomerism is a fundamental characteristic of many heterocyclic compounds and is influenced by factors such as solvent polarity. researchgate.netmasterorganicchemistry.comfrontiersin.org Generally, the keto form is more stable and predominates, but the presence of both tautomers is crucial to the compound's reactivity. libretexts.org Studies on related hydroxynaphthyridines confirm that they exist as a mixture of these two forms. ntu.edu.twmdpi.com

Historical Context of Naphthyridine Research in Scaffold Development

The history of naphthyridine chemistry dates back to the late 19th century, with the first synthesis reported in 1893. mdpi.com However, it took several decades to synthesize all six unsubstituted isomers, a task completed by the mid-1960s. mdpi.com Early synthetic routes, such as the Skraup reaction—a method involving the reaction of an aminopyridine with glycerol—were often challenging and produced modest yields. acs.org For 1,6-naphthyridine, refinements were necessary, such as using a 4-aminopyridine-N-oxide precursor which was later reduced. acs.org

A significant milestone that spurred widespread interest in the naphthyridine scaffold was the discovery of the potent antibacterial activity of nalidixic acid, a derivative of 1,8-naphthyridine, in the 1960s. wikipedia.org This discovery launched the quinolone class of antibiotics and highlighted the therapeutic potential residing within the broader naphthyridine family. wikipedia.org Since then, extensive research has been dedicated to exploring the synthesis of functionalized naphthyridines and evaluating their potential in various fields, from medicine to materials science, where they have been investigated for use in organic light-emitting diodes (OLEDs). acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Naphthyridin 4 Ol and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the construction of the 1,6-naphthyridine (B1220473) ring system have been instrumental in the initial exploration of this class of heterocyclic compounds. These approaches often involve harsh reaction conditions but remain fundamental in synthetic organic chemistry.

Friedländer Condensation

The Friedländer synthesis is a well-established method for the formation of quinolines and their aza-analogs, the naphthyridines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group with a compound possessing an active methylene (B1212753) group. wikipedia.org While a versatile method, specific examples detailing the synthesis of 1,6-Naphthyridin-4-OL (B1277894) via this route are not extensively documented in readily available literature. The general approach would theoretically involve the reaction of a 4-amino-3-carbonylpyridine derivative with a suitable two-carbon component. The reaction is typically catalyzed by acids or bases. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminonicotinaldehyde | Ketone (e.g., acetone) | Base or Acid | Substituted 1,8-Naphthyridine (B1210474) | windows.net |

| 2-Aminobenzaldehyde | Ketone | Trifluoroacetic acid, etc. | Quinoline (B57606) derivative | wikipedia.org |

| This table illustrates the general Friedländer reaction for related structures, as specific data for this compound is not prevalent. |

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and has been adapted for the synthesis of naphthyridines. wikipedia.org The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgacs.org The synthesis of the parent 1,6-naphthyridine from 4-aminopyridine (B3432731) using this method has been reported. researchgate.net Refinements to the reaction, such as the use of 4-aminopyridine-N-oxide as the starting material followed by reduction, have been developed to improve yields and mitigate the often violent nature of the reaction. acs.org Direct synthesis of this compound via a Skraup-type reaction would necessitate a starting material that leads to the introduction of the 4-hydroxyl group, which is not a typical outcome of the standard Skraup reaction conditions.

| Starting Material | Reagents | Key Features | Product | Reference |

| 4-Aminopyridine | Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Classic, often harsh conditions | 1,6-Naphthyridine | acs.orgresearchgate.net |

| 4-Aminopyridine-N-oxide | Glycerol, Sulfuric acid | Milder conditions, improved yields | 1,6-Naphthyridine-N-oxide | acs.org |

| Aniline | Glycerol, Sulfuric acid, Nitrobenzene | Archetypal quinoline synthesis | Quinoline | wikipedia.org |

| This table presents Skraup synthesis examples for the parent 1,6-naphthyridine and related quinolines. |

Gould-Jacobs Reaction and Analogous Condensation-Cyclization Processes

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and can be effectively applied to the preparation of their naphthyridine analogs. wikipedia.orgmdpi.com This reaction involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org A key example that closely leads to the desired scaffold is the condensation of 4-aminonicotinic acid with diethyl malonate, which affords a 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one. nih.gov This demonstrates the utility of the Gould-Jacobs approach in accessing the 4-hydroxy functionality on the 1,6-naphthyridine core. The process generally involves saponification and decarboxylation steps to yield the final 4-hydroxy derivative. wikipedia.org

| Aniline/Aminopyridine Derivative | Malonic Ester Derivative | Conditions | Product | Reference |

| 4-Aminonicotinic acid | Diethyl malonate | NaOEt, EtOH | 4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative | nih.gov |

| Aniline | Diethyl ethoxymethylenemalonate | Heat, then NaOH, then heat | 4-Hydroxyquinoline | wikipedia.org |

| This table highlights the application of the Gould-Jacobs reaction in synthesizing 4-hydroxy substituted naphthyridines and quinolines. |

Modern and Efficient Synthetic Strategies

Contemporary synthetic methods focus on improving efficiency, atom economy, and the ability to generate molecular diversity. Multicomponent reactions are at the forefront of these modern strategies.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient tool for the synthesis of complex heterocyclic systems like 1,6-naphthyridines. citedrive.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Benzaldehyde derivatives | Malononitrile (2 equiv.) | 4-Aminocumarin | SiO2/Fe3O4@MWCNTs / Water | Substituted 1,6-Naphthyridine derivative | citedrive.com |

| 4-Aminopyridine | Cyclic enol ethers | - | Camphor (B46023) sulfonic acid (CSA) | Pyrano/furano naphthyridine derivatives | ekb.eg |

| Isatin (B1672199) | Malononitrile | 3-Aminopyrazole | Water | Benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives | rsc.org |

| This table provides examples of one-pot multicomponent reactions for the synthesis of diverse 1,6-naphthyridine derivatives. |

Diastereoselective Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. Diastereoselective variants of these reactions are particularly valuable for creating specific stereoisomers.

Recent research has demonstrated the diastereoselective synthesis of pyrano- and furano-fused 1,6-naphthyridine derivatives through an ABB' type multicomponent coupling reaction. ekb.egresearchgate.net This approach involves the reaction of 4-aminopyridine with cyclic enol ethers. A key finding is the role of the catalyst and solvent system in controlling the stereochemical outcome. When Camphor sulfonic acid (CSA) is used as an organocatalyst in acetonitrile, the reaction proceeds with high yields and predominantly cis diastereoselectivity. ekb.egresearchgate.net

Interestingly, the diastereoselectivity of the coupling can be inverted. The addition of water as a co-solvent shifts the selectivity towards the formation of the trans isomer. ekb.egresearchgate.net This switch highlights the sensitivity of the reaction pathway to the reaction medium, providing a versatile tool for selectively accessing different diastereomers. The reaction mechanism likely involves the formation of an iminium intermediate from 4-aminopyridine, which then participates in a cycloaddition with the cyclic enol ether. researchgate.net

| Catalyst | Solvent | Predominant Diastereomer |

|---|---|---|

| Camphor sulfonic acid (CSA) | Acetonitrile (CH₃CN) | Cis |

| Camphor sulfonic acid (CSA) | Acetonitrile/Water | Trans |

Cycloaddition Processes

Cycloaddition reactions are a fundamental class of pericyclic reactions that form cyclic products through the concerted or stepwise combination of two or more unsaturated molecules. libretexts.org These reactions are exceptionally useful for constructing the core ring systems of heterocyclic compounds like naphthyridines.

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.org The aza-Diels-Alder reaction is a modification where a nitrogen atom replaces a carbon in either the diene or the dienophile component, leading to the formation of nitrogen-containing heterocycles such as tetrahydropyridines. wikipedia.orgchemeurope.com This strategy is highly relevant for the synthesis of the pyridone ring in 1,6-naphthyridine systems.

In the context of 1,6-naphthyridine synthesis, an aza-Diels-Alder reaction can be envisioned where a 1-aza-1,3-diene (derived from a substituted pyridine) reacts with a suitable dienophile. Alternatively, an imine, often generated in situ from an amine and an aldehyde, can act as the dienophile, reacting with a conventional diene. chemeurope.com The reaction can proceed via a concerted mechanism, though a stepwise pathway is possible, particularly when the imine nitrogen is protonated or coordinated to a strong Lewis acid. wikipedia.org The use of electron-withdrawing groups on the imine nitrogen can accelerate the reaction. wikipedia.org

For instance, the synthesis of 1,2-dihydro ekb.egnih.govnaphthyridines has been achieved through a pseudo-five-component, catalyst-free reaction in water, which involves the construction of both nitrogen-containing rings without starting from a pre-existing heterocycle. nih.gov While not a classic Diels-Alder, this demonstrates the power of cycloaddition-based strategies in building the naphthyridine core. The intramolecular Diels-Alder reaction of pyridazinecarbonitriles bearing alkyne side chains also showcases the utility of [4+2] cycloadditions in creating fused heterocyclic systems. mdpi.com

Catalytic Approaches in Naphthyridine Synthesis

Catalysis provides a means to enhance reaction rates, improve yields, and control selectivity (chemo-, regio-, and stereoselectivity). Various catalytic systems, including Lewis acids, organocatalysts, and nanocatalysts, have been successfully applied to the synthesis of 1,6-naphthyridines and their derivatives.

Lewis acid catalysis involves the use of electron pair acceptors, typically metal-based compounds, to increase the reactivity of a substrate. wikipedia.org In the context of reactions like the aza-Diels-Alder, a Lewis acid can coordinate to a lone pair-bearing atom, such as the nitrogen of an imine or the oxygen of a carbonyl group. wikipedia.orgwikipedia.org This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and accelerating the cycloaddition reaction. wikipedia.org

Common Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) have been widely used. wikipedia.org A photo-Lewis acid catalytic system has been reported for the synthesis of 5,6-dihydrodibenzo[b,h] ekb.egnih.govnaphthyridines, demonstrating a modern application of this principle to complex naphthyridine synthesis. researchgate.net The synthesis of 4-hydroxy-1,6-naphthyridin-2(1H)-ones from 4-aminonicotinic acid and diethyl malonate often employs catalysts that can be considered Lewis acidic in nature to facilitate the condensation and cyclization steps. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. ekb.egresearchgate.net This field has grown into a major pillar of asymmetric synthesis. In the synthesis of 1,6-naphthyridine derivatives, organocatalysts have proven effective in controlling stereochemistry.

As mentioned previously, Camphor sulfonic acid (CSA), a chiral organic acid, has been used as an effective organocatalyst in the diastereoselective multicomponent synthesis of pyrano- and furano-fused 1,6-naphthyridines. ekb.egresearchgate.net Another prominent example of organocatalysis in aza-Diels-Alder reactions is the use of the amino acid proline. chemeurope.com Proline can catalyze enantioselective cycloadditions by forming a nucleophilic enamine with one reactant (e.g., a ketone) and activating the other reactant (e.g., an imine) through hydrogen bonding via its carboxylic acid group. chemeurope.comyoutube.com This dual activation within a chiral environment allows for high levels of enantioselectivity, driving the reaction towards a specific enantiomer. chemeurope.com

Nanocatalysis employs materials at the nanometer scale as catalysts, offering advantages such as high surface-area-to-volume ratios and unique reactivity. These catalysts can often be easily recovered and reused, aligning with the principles of green chemistry.

A notable example in naphthyridine synthesis is the use of a nanomagnetic catalyst, γ-Fe₂O₃@SiO₂-linker-L-histidine, for the synthesis of chromeno ekb.egnih.govnaphthyridines. researchgate.net This catalyst facilitated a pseudo-four-component reaction in water, a green solvent. researchgate.net The process proved efficient, resulting in high yields and relatively short reaction times. The magnetic nature of the iron oxide core allows for simple separation of the catalyst from the reaction mixture using an external magnet, making the work-up procedure straightforward and the catalyst recyclable. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. rsc.org This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. psu.edu

In the context of 1,6-naphthyridine derivatives, microwave irradiation has been successfully employed. For instance, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave conditions affords pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones. nih.gov This approach highlights the efficiency of microwave heating in constructing complex heterocyclic systems.

A comparative study on the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues demonstrated the superiority of microwave irradiation over conventional heating. nih.gov Reactions carried out under solvent-free microwave conditions at 60°C resulted in significantly higher yields (86–96%) and shorter reaction times compared to traditional heating methods. nih.gov While not directly focused on this compound, this research underscores the general advantages of microwave-assisted synthesis for related nitrogen-containing heterocyclic compounds. The rapid and localized heating provided by microwaves can overcome the limitations of conventional heating, which relies on slower and less efficient heat transfer through the vessel walls. psu.edu

The table below summarizes the advantages of microwave-assisted synthesis.

| Feature | Advantage |

| Heating Method | Direct coupling with molecules |

| Reaction Time | Significantly reduced |

| Product Yield | Often improved |

| Purity | Cleaner reactions with fewer byproducts |

| Energy Efficiency | More efficient than conventional heating |

Pfitzinger Reaction

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, which involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net While the primary product is a quinoline derivative, this reaction is relevant to the broader field of synthesizing nitrogen-containing heterocyclic systems.

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org The final step involves cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

While the direct application of the Pfitzinger reaction to synthesize this compound is not explicitly detailed in the provided context, the reaction's principles are pertinent. The reaction's utility in forming a pyridine (B92270) ring fused to an existing ring system is a key concept in heterocyclic synthesis. Variations of this reaction, or analogous strategies, could potentially be adapted for the construction of the 1,6-naphthyridine core. One of the limitations of the traditional Pfitzinger reaction is its requirement for basic conditions, which may not be compatible with substrates containing base-sensitive functional groups. nih.gov

A modified Pfitzinger approach has been used to synthesize a variety of quinoline-4-carboxylic acids by condensing isatin with ketones under basic conditions. chemicalpapers.com Furthermore, a one-pot synthesis of quinoline-4-carboxylic acids has been achieved by reacting enaminones with isatin under Pfitzinger conditions. researchgate.net

Retrosynthetic Analysis Strategies for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comrnlkwc.ac.in This process helps in planning a logical synthetic route.

Disconnection Approaches and Synthon Identification

The core of retrosynthetic analysis lies in making strategic bond disconnections, which are the reverse of known chemical reactions. rnlkwc.ac.in For a bicyclic system like this compound, several disconnection strategies can be envisioned. A common approach for heterocyclic compounds is to disconnect bonds adjacent to the heteroatoms. researchgate.netamazonaws.com

For the 1,6-naphthyridine skeleton, key disconnections can be made in either of the two pyridine rings. For instance, in the synthesis of 1,6-naphthyridin-2(1H)-ones, two primary approaches involve starting from either a preformed pyridine or a preformed pyridone. mdpi.com

From a preformed pyridine: This strategy involves disconnecting the N1-C8a and C3-C4 bonds, suggesting a 4-chloropyridine (B1293800) derivative as a starting material. nih.gov

From a preformed pyridone: This approach considers disconnections between C5-C6 and C7-C8, or C5-C6 and C8-C8a, or C4a-C5 and C8-C8a. nih.gov

These disconnections lead to the identification of synthons, which are idealized fragments representing the nucleophilic or electrophilic character of the corresponding reagents. researchgate.net

Functional Group Interconversion (FGI) and Functional Group Addition (FGA)

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to manage reactivity. rnlkwc.ac.intgc.ac.inimperial.ac.uk For example, if a direct disconnection is not feasible, a functional group can be transformed into one that enables a reliable bond-forming reaction in the forward synthesis. rnlkwc.ac.in Common FGI transformations include oxidation, reduction, substitution, and addition/elimination reactions. scribd.com

In the synthesis of aromatic compounds, FGI is often employed. For instance, an amino group on an aromatic ring can be retrosynthetically derived from a nitro group, which is readily introduced via nitration and then reduced. Similarly, a carboxylic acid can be the synthetic equivalent of a methyl group after an oxidation step. rnlkwc.ac.in These interconversions allow for the use of more readily available or reactive starting materials.

The process of converting alcohols into sulfonic esters (mesylates, tosylates) is a common FGI that transforms a poor leaving group (hydroxyl) into a good one, facilitating nucleophilic substitution reactions. ub.eduvanderbilt.edu

Umpolung Reactivity in Naphthyridine Synthesis

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org This strategy is particularly useful for synthesizing molecules with 1,2-, 1,4-, or 1,6- substitution patterns, which are often difficult to access through standard synthetic methods. wikipedia.org

In typical organic reactions, bond formation occurs between atoms of opposite polarity. wikipedia.org Umpolung strategies allow for the creation of a nucleophilic center at an atom that is normally electrophilic, or vice versa. ethz.ch A classic example of an umpolung reagent is the cyanide ion, which can act as a nucleophile at a carbonyl carbon, a typically electrophilic site, as seen in the benzoin (B196080) condensation. wikipedia.org

While the direct application of umpolung to the synthesis of this compound is not extensively documented in the provided search results, the principle is highly relevant for the construction of complex heterocyclic systems. For example, creating a nucleophilic center on the pyridine ring at a position that is normally electrophilic could open up new synthetic routes to substituted naphthyridines. The use of dithianes as masked acyl anions is another well-established umpolung strategy that could potentially be applied. uwindsor.ca

Strategic Carbon-Carbon Disconnections

The strategic disconnection of carbon-carbon bonds is fundamental to simplifying complex molecular structures. tgc.ac.in In the context of this compound, C-C disconnections within the pyridine rings would be a primary focus of the retrosynthetic analysis.

As discussed in the disconnection approaches for 1,6-naphthyridin-2(1H)-ones, breaking the C3-C4 bond is a key step when starting from a preformed pyridine. nih.gov This suggests a synthetic strategy involving the formation of this bond, for example, through a condensation reaction.

Another strategic C-C disconnection could be made between the two rings (C4a-C8a bond). However, disconnections that break the molecule into two simpler heterocyclic precursors or a pyridine and an acyclic fragment are generally more common and practical. The choice of which C-C bond to disconnect depends on the availability of reliable reactions to form that bond in the forward synthesis.

Chemical Transformations and Reactivity of the 1,6 Naphthyridin 4 Ol Scaffold

Functionalization Reactions

The 1,6-naphthyridin-4-ol (B1277894) core can be chemically modified through a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These reactions target the nitrogen atoms of the naphthyridine rings and the hydroxyl group, as well as the carbon framework.

Alkylation (N- and O-Alkylation, Regioselectivity)

The alkylation of this compound is a complex process due to the presence of multiple nucleophilic centers: the two ring nitrogen atoms and the exocyclic oxygen atom. This can lead to a mixture of N- and O-alkylated products, with the regioselectivity of the reaction being highly dependent on the reaction conditions.

While specific studies on the alkylation of this compound are not extensively documented, the behavior of analogous heterocyclic systems, such as quinazolin-4-ones, provides valuable insights. In these systems, O-alkylation is often favored when using alkali metal carbonates as the base in aprotic solvents. Conversely, N-alkylation can be promoted under different conditions, for instance, through the use of specific catalysts or by modifying the synthetic route. The choice of alkylating agent and solvent also plays a crucial role in directing the outcome of the reaction.

For instance, in related naphthyridine systems, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) typically favors O-alkylation. To achieve N-alkylation, alternative strategies such as a Mitsunobu reaction or a multi-step sequence involving protection and deprotection steps might be necessary.

Table 1: Regioselectivity in the Alkylation of Naphthyridine-related Scaffolds

| Scaffold | Reagents and Conditions | Major Product |

| Quinazolin-4-one | Ethyl 6-bromohexanoate, K2CO3, DMF | N-alkylation |

| 6,7-dimethoxyquinazolin-4-one | Benzyl chloride, Cs2CO3, 70°C | N-alkylation |

| 2-pyridone | Alkyl halide, alkali salt, DMF | N-alkylation |

| 2-pyridone | Alkyl halide, silver salt, benzene | O-alkylation |

This table presents data from analogous heterocyclic systems to illustrate the principles of regioselective alkylation.

Acylation and Acetylation

The hydroxyl group at the 4-position of this compound is amenable to acylation and acetylation reactions, leading to the formation of ester derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.

A standard method for the acetylation of hydroxyl groups involves the use of acetic anhydride (B1165640) in pyridine (B92270). Pyridine acts as both a solvent and a base to neutralize the acetic acid formed during the reaction. The reaction is generally efficient and proceeds under mild conditions. The resulting acetylated product can serve as a protected form of the hydroxyl group or as a final compound with modified biological activity.

The acylation can also be performed under solvent-free and catalyst-free conditions, which offers a greener alternative to traditional methods. In such cases, the substrate is heated with the acylating agent, providing the desired product in high yield.

Halogenation

The introduction of halogen atoms onto the 1,6-naphthyridine (B1220473) scaffold is a key transformation for further synthetic manipulations, such as cross-coupling reactions. Halogenation can occur at various positions on the ring system, depending on the reagents and reaction conditions.

The synthesis of chloro-substituted 1,6-naphthyridin-4-one derivatives has been reported, indicating that chlorination of the naphthyridine core is a feasible process. For example, 3-substituted 5-chloro-1,6-naphthyridin-4-ones have been prepared via the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by cyclization. mdpi.com This suggests that a chloro group can be incorporated into the pyridine ring of the naphthyridine system.

Furthermore, the availability of commercial compounds such as 4-chloro-1,6-naphthyridin-7-ol points towards established methods for the chlorination of the 1,6-naphthyridine ring system, likely at the position corresponding to the hydroxyl group in the starting material. bldpharm.com

Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen-containing functional groups, such as amino and nitro groups, onto the this compound scaffold can significantly influence its chemical and biological properties.

Amination at the 4-position of the 1,6-naphthyridine ring has been demonstrated. For instance, the compound N-methyl-1,6-naphthyridin-4-amine has been synthesized, which is a direct derivative of this compound where the hydroxyl group is replaced by a methylamino group. nih.gov The synthesis of 4-amino-1,6-naphthyridines can be achieved through nucleophilic substitution of a suitable leaving group at the 4-position, such as a halogen.

A review on 1,6-naphthyridin-2(1H)-ones also describes the introduction of an amino group at the C4 position during the synthesis of the bicyclic system. nih.gov This is achieved through the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate. nih.gov While the starting material is different, this demonstrates the feasibility of incorporating a nitrogen substituent at this key position.

Cyclization Reactions on Modified Naphthyridine Systems

The 1,6-naphthyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions often involve pre-functionalized naphthyridine derivatives.

For example, the synthesis of benzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives has been achieved through the Niementowski reaction, which involves the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. nih.gov This leads to the formation of a tetracyclic system incorporating the 1,6-naphthyridine core. nih.gov

Furthermore, novel 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives have been synthesized via an intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, followed by an intramolecular skeletal transformation of the resulting pentasubstituted pyridines. acs.org This highlights the versatility of the 1,6-naphthyridine system in constructing complex, fluorinated heterocyclic compounds.

Table 2: Examples of Cyclization Reactions Involving the 1,6-Naphthyridine Scaffold

| Starting Materials | Reagents and Conditions | Product |

| Anthranilic acids, 1-alkylpiperidine-4-ones | Phosphorus oxychloride, 100°C | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridines nih.gov |

| N-silyl-1-azaallylic anion, perfluoroalkene | Base-promoted intramolecular skeletal transformation | 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives acs.org |

Oxidation Reactions (e.g., N-Oxidation)

Oxidation of the 1,6-naphthyridine scaffold can lead to the formation of N-oxides. The nitrogen atoms in the naphthyridine ring are susceptible to oxidation by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).

The synthesis of 1,6-naphthyridine-N-oxide has been reported as part of a refined Skraup reaction. acs.org In this method, 4-aminopyridine-N-oxide is used as the starting material, which upon reaction with glycerol, an oxidizing agent, and sulfuric acid, yields 1,6-naphthyridine-N-oxide. This N-oxide can then be reduced to the parent 1,6-naphthyridine. acs.org This indicates that the nitrogen at the 1-position of the 1,6-naphthyridine ring can be selectively oxidized. The reactivity of the N-oxide derivatives can be further exploited for various synthetic transformations.

Nucleophilic and Electrophilic Additions to the Naphthyridine Ring

The electron-deficient nature of the pyridine rings within the 1,6-naphthyridine system makes it susceptible to nucleophilic attack, particularly when suitable leaving groups are present at key positions. This reactivity is a cornerstone for introducing diverse functionalities onto the scaffold.

A notable strategy involves the activation of 1,6-naphthyridine-5,7-diones to form highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org The triflate groups are excellent leaving groups, rendering the C5 and C7 positions highly electrophilic and amenable to nucleophilic aromatic substitution (SNAr). Research has shown that various amine nucleophiles, including cyclic secondary amines (like piperidine (B6355638) and morpholine), primary amines, and aromatic amines, can effectively displace these triflate groups. acs.org

A key finding in these reactions is the pronounced regioselectivity for the C5 position. The reaction of the ditriflate intermediate with a range of amine nucleophiles consistently yields substitution primarily at the C5-triflate position. acs.org This selective reactivity provides a reliable method for the monofunctionalization of the diazine ring.

Table 1: Nucleophilic Substitution on a 1,6-Naphthyridine-5,7-ditriflate Intermediate Data sourced from The Journal of Organic Chemistry. acs.org

| Nucleophile | Product |

| Boc-piperazine | 5-(4-Boc-piperazin-1-yl)-8-phenyl-7-(trifluoromethylsulfonyloxy)-1,6-naphthyridine |

| Morpholine | 5-Morpholino-8-phenyl-7-(trifluoromethylsulfonyloxy)-1,6-naphthyridine |

| N-(tert-butoxycarbonyl)ethane-1,2-diamine | tert-Butyl (2-((5-amino-8-phenyl-1,6-naphthyridin-7-yl)amino)ethyl)carbamate |

| Aniline | N,8-Diphenyl-7-amino-1,6-naphthyridin-5-amine |

Electrophilic additions directly to the naphthyridine ring are less common due to the ring system's electron-poor character. However, electrophilic substitution can be performed on activated substituent groups attached to the core.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the 1,6-naphthyridine nucleus. Various catalytic systems utilizing cobalt, copper, and palladium have been successfully employed.

Cobalt-catalyzed cross-couplings offer an efficient method for functionalizing halogenated naphthyridines. For instance, CoCl₂ can catalyze the reaction of chloronaphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.gov Furthermore, the CoCl₂·2LiCl system effectively promotes the coupling of chloro- and iodo-naphthyridines with arylzinc reagents, leading to polyfunctional arylated products. nih.gov

Copper catalysis has been utilized in Sonogashira-type reactions. The derivatization of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines has been achieved through phenylethynylation. This reaction proceeds by treating the substrate with phenylacetylene (B144264) in the presence of a CuI catalyst, yielding 1-phenylethynyl derivatives. mdpi.com

While many studies focus on other isomers, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely applied to naphthyridine systems in general and represent a viable strategy for derivatizing the 1,6-naphthyridine scaffold. mdpi.comnih.gov The versatile 1,6-naphthyridine-5,7-ditriflate intermediates, used in nucleophilic substitutions, are also excellent candidates for such cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. acs.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Naphthyridine Substrate | Coupling Partner | Catalyst System | Reaction Type |

| 2-Chloro-1,6-naphthyridine | 4-Anisylzinc chloride | CoCl₂·2LiCl / HCO₂Na | Cobalt-catalyzed Arylation nih.gov |

| 2-Benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridine | Phenylacetylene | CuI / DIAD | Copper-catalyzed Alkynylation mdpi.com |

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine* | 4-Anisylmagnesium bromide | CoCl₂ | Cobalt-catalyzed Arylation nih.gov |

Note: Example shown for the related 2,7-naphthyridine (B1199556) isomer to illustrate the general applicability of the cobalt-catalyzed method to dichlorinated naphthyridines.

Derivatization of Specific Positions on the 1,6-Naphthyridine Nucleus

The ability to selectively introduce functional groups at specific positions on the 1,6-naphthyridine ring is crucial for tailoring its properties for various applications. Different synthetic methodologies allow for targeted derivatization across the scaffold.

Positions C5 and C7: As discussed, the development of 1,6-naphthyridine-5,7-ditriflate intermediates provides a robust platform for derivatization at these sites. The high reactivity and selectivity for nucleophilic attack at C5 allows for the controlled introduction of a wide array of nitrogen-based substituents. acs.org

Position C8: While a majority of synthesized 1,6-naphthyridin-2(1H)-ones are unsubstituted at the C8 position, specific protocols have been developed to install a nitrile group at this site. nih.gov The nitrile group is a versatile functional handle that can be subsequently hydrolyzed, reduced, or converted to other functionalities, opening pathways for further derivatization.

Derivatization of Annulated Systems: In fused systems like benzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines, derivatization can be directed to specific locations on the fused rings. For example, N-methyl- and N-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines can be synthesized via the Niementowski reaction from appropriate anthranilic acids and piperidones. mdpi.com These tetracyclic structures can then undergo further functionalization, such as the previously mentioned copper-catalyzed phenylethynylation at the C1 position. mdpi.com

Multi-Component Reactions: Complex derivatizations that build new heterocyclic rings onto the naphthyridine core can be achieved through multi-component reactions. The camphor (B46023) sulfonic acid (CSA) catalyzed reaction of 4-aminopyridine (B3432731) with cyclic enol ethers, for instance, leads to the diastereoselective synthesis of novel pyrano- and furano-naphthyridine derivatives. ekb.eg

Table 3: Examples of Positional Derivatization on the 1,6-Naphthyridine Core

| Starting Material | Position(s) Derivatized | Reagents / Method | Resulting Structure / Functional Group |

| 1,6-Naphthyridine-5,7-dione | C5 | 1. Triflic anhydride 2. Morpholine | 5-Morpholino-7-triflyloxy-1,6-naphthyridine acs.org |

| Pyridone precursors | C8 | Multi-step synthesis involving malononitrile | C8-nitrile group on a 1,6-naphthyridin-2(1H)-one core nih.gov |

| 2-Benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridine | C1 | Phenylacetylene, CuI, DIAD | C1-phenylethynyl group mdpi.com |

| 4-Aminopyridine | Fused pyran ring | Dihydropyran, Camphor sulfonic acid (CSA) | Pyrano[4,3-b] mdpi.comCurrent time information in Bangalore, IN.naphthyridine derivative ekb.eg |

Advanced Structural Characterization and Spectroscopic Analysis of 1,6 Naphthyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms within the 1,6-Naphthyridin-4-OL (B1277894) molecule can be unequivocally established.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information about its chemical environment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each nucleus.

In a study of a related 2-methyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netnaphthyridine derivative, the aromatic protons of the naphthyridine core resonate in the downfield region, typically between 7.5 and 8.2 ppm. mdpi.com For instance, specific proton signals were observed at δ 8.18 (dd, J = 8.4, 0.9 Hz), 8.00 (dd, J = 8.4, 0.6 Hz), 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz), and 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz). mdpi.com The ¹³C NMR spectrum of this analog showed signals for the aromatic carbons in the range of 123 to 157 ppm, with specific resonances at δ 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, and 123.7 ppm. mdpi.com While these values are for a substituted derivative, they provide a reasonable approximation for the expected chemical shift ranges for the parent this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 | 140 - 150 |

| H-3 | 6.5 - 7.0 | 110 - 120 |

| H-5 | 8.5 - 9.0 | 150 - 160 |

| H-7 | 7.5 - 8.0 | 120 - 130 |

| H-8 | 7.0 - 7.5 | 130 - 140 |

| C-2 | - | 140 - 150 |

| C-3 | - | 110 - 120 |

| C-4 | - | 160 - 170 (C-OH) |

| C-4a | - | 120 - 130 |

| C-5 | - | 150 - 160 |

| C-7 | - | 120 - 130 |

| C-8 | - | 130 - 140 |

| C-8a | - | 145 - 155 |

Note: The predicted values are based on data from related naphthyridine structures and general chemical shift principles. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the 1,6-naphthyridine (B1220473) core, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It is invaluable for assigning the signals of protonated carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the carbon skeleton of the molecule by observing long-range couplings. For example, a proton at position 5 would be expected to show an HMBC correlation to carbons C-4, C-7, and C-8a.

Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the spatial proximity of protons. ucl.ac.uk Irradiation of a specific proton will lead to an enhancement of the signals of other protons that are close in space, typically within 5 Å. This is critical for confirming the regiochemistry and stereochemistry of the molecule. For instance, an NOE enhancement between the proton at position 5 and the proton at position 7 would confirm their spatial relationship within the fused ring system.

In the study of related N- and O-alkylated naphthyridin-4-ol derivatives, HSQC, HMBC, and NOE experiments were crucial for resolving uncertainties regarding the regioisomeric structures obtained during synthesis. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group, which is often involved in hydrogen bonding.

N-H Stretching: If the compound exists in its tautomeric lactam form (1,6-naphthyridin-4(1H)-one), an N-H stretching vibration would be observed around 3200-3000 cm⁻¹.

C=O Stretching: The lactam tautomer would also exhibit a strong carbonyl (C=O) stretching absorption in the range of 1680-1640 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the naphthyridine core are expected in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons typically appear in the 900-650 cm⁻¹ region and can be diagnostic of the substitution pattern.

In the characterization of related benzo[b] researchgate.netcolumbia.edunaphthyridin-4(1H)-ones, the carbonyl stretching frequency was a key diagnostic peak. uni-rostock.de

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Broad, Medium-Strong |

| N-H Stretch (lactam) | 3200 - 3000 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (lactam) | 1680 - 1640 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1260 - 1180 | Medium |

| Out-of-plane C-H Bend | 900 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aromatic systems like this compound, π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. academie-sciences.fr By measuring the UV-Vis spectra in a series of solvents with varying polarities, hydrogen bond donating ability, and hydrogen bond accepting ability, valuable information about the ground and excited state dipole moments of the molecule can be obtained. researchgate.net

A shift in the maximum absorption wavelength (λ_max) to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. academie-sciences.fr Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) suggests the ground state is more polar. academie-sciences.fr Such studies have been performed on other naphthyridine derivatives to assess their properties for applications like nonlinear optics. nih.gov For instance, the solvatochromism of fluorescein (B123965) and its derivatives has been extensively studied to rationalize the effect of different solvents on their absorption spectra. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing insights into its structural stability. High-Resolution Mass Spectrometry (HRMS) is frequently employed to obtain the exact mass of the molecular ion, which validates the molecular formula. mdpi.com

The fragmentation of naphthyridine derivatives under mass spectrometric conditions often involves characteristic losses of small, stable molecules. researchgate.net For this compound, which exists in tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one, the fragmentation process is typically initiated by the loss of a molecule of carbon monoxide (CO, m/z 28). researchgate.net This is a common fragmentation pathway for pyridone and quinolone structures. Subsequent fragmentation can involve the sequential loss of hydrogen cyanide (HCN, m/z 27) molecules, which is characteristic of nitrogen-containing heterocyclic rings. researchgate.net

In the analysis of related, more complex pyrazolo-pyridonaphthyridines, the fragmentation begins with the elimination of a CO molecule, followed by the loss of other fragments like halogens or hydrohalic acids if substituents are present. researchgate.net This foundational pattern of CO and HCN loss provides a basis for interpreting the mass spectrum of the parent this compound.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Significance |

|---|---|---|---|

| [M]+• | 146 | - | Molecular Ion |

| [M-CO]+• | 118 | CO | Characteristic of the pyridone tautomer |

| [M-CO-HCN]+• | 91 | CO, HCN | Loss of first nitrogen-containing fragment |

| [M-CO-2HCN]+• | 64 | CO, 2HCN | Complete fragmentation of the heterocyclic rings |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. uni-rostock.dersc.org

While the specific crystal structure of the parent this compound is not widely published, data from its derivatives offer significant insights. For instance, the crystallographic data for a closely related 1,6-naphthyridine derivative reveals key structural parameters. semanticscholar.org These studies confirm the planar nature of the fused naphthyridine ring system and elucidate the conformation of substituents. In complexes, such as those with platinum, the naphthyridinol ligand coordinates in a distorted square planar geometry. rsc.org

The analysis of crystal structures of related compounds, such as benzo[b]pyrazolo[5,1-f] researchgate.netnaphthyridines, provides detailed information on the unit cell dimensions, space group, and atomic positions, which are fundamental for understanding the solid-state packing and hydrogen-bonding networks. uni-rostock.de

| Parameter | Value |

|---|---|

| Empirical Formula | C25H26N2O |

| Formula Weight | 370.48 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P -1 |

Advanced Spectroscopic Methods and Isotopic Labeling (e.g., ¹⁵N-Isotopic Labeling)

Beyond standard spectroscopic techniques, advanced methods like two-dimensional Nuclear Magnetic Resonance (2D NMR) and isotopic labeling are indispensable for the complete structural assignment of this compound. Given the presence of two nitrogen atoms and the potential for tautomerism, these methods resolve ambiguities that 1D NMR might not.

2D NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals of the carbon and hydrogen atoms in the naphthyridine skeleton. nih.gov

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for studying nitrogen-containing heterocycles. utoronto.ca By selectively enriching the nitrogen positions with the ¹⁵N isotope (which has a nuclear spin of 1/2), direct observation of nitrogen signals in ¹⁵N NMR spectroscopy becomes possible. Furthermore, ¹H-¹⁵N heteronuclear experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish long-range couplings between protons and the nitrogen atoms. This is crucial for definitively confirming the position of the nitrogen atoms within the bicyclic system and for distinguishing between the 4-ol and 4(1H)-one tautomers in solution. The use of stable isotope labeling with ¹⁵N is a well-established method for tracing nitrogen atoms in metabolic studies and for matching metabolites to their biosynthetic gene clusters, a principle that is applied in structural elucidation to track specific atoms. nih.gov

| Technique | Purpose | Information Gained |

|---|---|---|

| ¹H-¹H COSY | Mapping proton-proton couplings | Identifies adjacent protons in the ring system. |

| ¹H-¹³C HSQC/HMBC | Mapping proton-carbon correlations (one-bond and long-range) | Unambiguous assignment of all carbon and proton signals. researchgate.net |

| ¹⁵N-Isotopic Labeling | Introduce an NMR-active nitrogen nucleus | Allows for direct detection of nitrogen atoms and ¹H-¹⁵N correlation studies. ckisotopes.com |

| ¹H-¹⁵N HMBC | Mapping long-range proton-nitrogen couplings | Confirms nitrogen positions and helps distinguish between tautomers. |

Computational Chemistry and Theoretical Studies of 1,6 Naphthyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting molecular properties and have been instrumental in the study of 1,6-naphthyridin-4-ol (B1277894) and its derivatives. rsdjournal.org These methods, varying in their level of theory and computational cost, provide a detailed picture of the electronic structure and have been applied to understand various aspects of this class of compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a popular and effective method for studying medium to large molecular systems due to its balance of accuracy and computational efficiency. uni-muenchen.de In the context of naphthyridine derivatives, DFT calculations have been employed to investigate their molecular structure, vibrational frequencies, and electronic properties. researchgate.net

Several functionals are utilized within the DFT framework to approximate the exchange-correlation energy, a key component of the total energy calculation. uni-muenchen.de For related heterocyclic systems, studies have utilized functionals such as B3LYP, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, and GGA (Generalized Gradient Approximation) functionals like BPV86 and GGA-PBE. researchgate.net These functionals differ in their formulation and can provide varying levels of accuracy for different molecular properties. For instance, B3LYP is often favored for predicting geometries and vibrational frequencies, while other functionals may be better suited for calculating electronic properties. uni-muenchen.deresearchgate.net The choice of functional is a critical aspect of the computational setup and is often guided by previous benchmark studies on similar molecules.

Basis Set Selection and Optimization

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. uomustansiriyah.edu.iq Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a higher computational cost. uomustansiriyah.edu.iquni-rostock.de

For DFT studies on related nitrogen-containing heterocyclic compounds, the 6-311G(d,p) basis set has been commonly used. researchgate.net This is a triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density in molecules. The selection of an appropriate basis set is a crucial step in obtaining reliable theoretical predictions and is often optimized to achieve a balance between accuracy and computational feasibility. uni-rostock.deicmab.es

Semi-Empirical Calculations

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less demanding alternative to ab initio and DFT methods. uni-muenchen.de These methods simplify the Hartree-Fock equations by introducing parameters derived from experimental data. uni-muenchen.degaussian.com While generally less accurate than higher-level methods, they are valuable for studying large molecules and for providing initial geometries for more rigorous calculations. openmopac.net

AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de The primary difference between them lies in the parameterization process; PM3 was developed by optimizing a larger set of parameters to fit a wider range of experimental data compared to AM1. scielo.org.mx These methods have been successfully applied to a wide variety of organic molecules, though their performance can vary depending on the specific system under investigation. nih.gov

Molecular Structure and Conformer Analysis

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its chemical behavior. Computational methods provide a powerful means to predict and analyze the stable conformations of molecules like this compound.

Prediction of Geometrical Parameters

Theoretical calculations can predict key geometrical parameters, including bond lengths and torsional angles, which define the molecular structure. acs.org For similar heterocyclic systems, DFT calculations have been shown to provide geometries that are in good agreement with experimental data, such as those obtained from X-ray crystallography. The accuracy of these predictions is dependent on the level of theory and basis set employed.

Table 1: Predicted Geometrical Parameters for a Naphthyridine-related Structure

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C-N | 1.34 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-N-C | 118.5° |

| Torsional Angle | H-N-C-C | 179.8° |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Harmonic Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Quantum chemical calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes. researchgate.net

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is crucial for interpreting experimental vibrational spectra. For instance, in a related nitro-substituted quinoline (B57606) derivative, DFT calculations with BPV86 and GGA-PBE functionals were used to compute harmonic vibrational frequencies and their contributions were analyzed using PED. researchgate.net

Relative Stabilities of Isomers

The 1,6-naphthyridine (B1220473) framework is one of six possible isomers of naphthyridine, which are diazanaphthalenes. researchgate.netresearchgate.net The arrangement of nitrogen atoms within the fused pyridine (B92270) rings significantly influences the molecule's properties. researchgate.net Theoretical studies on substituted 1,6-naphthyridin-2(1H)-ones have explored the diversity of substituents at various positions on the ring system. researchgate.net The stability of different tautomeric forms, such as the -ol versus the -one form (e.g., this compound vs. 1,6-naphthyridin-4(1H)-one), is a key aspect of these computational analyses. For instance, in related heterocyclic systems like 4,8-dioxygenated 1,5-naphthyridines, the relative stability of different tautomers has been shown to be influenced by the solvent environment. mdpi.com

Electronic Structure and Chemical Reactivity Descriptors

The electronic characteristics of this compound are pivotal in determining its chemical behavior. Computational methods provide valuable tools for understanding these properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.

In studies of related naphthyridine derivatives, the localization of the HOMO and LUMO on different parts of the molecule has been analyzed to understand electronic transitions. For example, in some metal complexes containing 1,5-naphthyridin-4-ol (B95804), the HOMO is localized on the pyridine-4-ol ring, while the LUMO is on the pyridyl ring. researchgate.net The HOMO and LUMO energies of this compound can be calculated using methods like Density Functional Theory (DFT). These values are essential for determining various chemical reactivity descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Band Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg orbitals). This analysis helps to understand hyperconjugative interactions and charge transfer within the molecule. researchgate.net For instance, NBO analysis can reveal the charge distribution on different atoms, which is crucial for understanding reactivity. wisc.edu In related heterocyclic systems, NBO analysis has been used to study the interactions between different parts of the molecule and to understand the effects of substituents. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential, typically color-coded. Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms, making them potential sites for electrophilic attack. The hydrogen atom of the hydroxyl group and certain carbon atoms in the rings would likely exhibit a positive potential, marking them as possible sites for nucleophilic attack. This visual representation of reactivity complements the information obtained from FMO and NBO analyses. walisongo.ac.id

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. orientjchem.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. orientjchem.org

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. orientjchem.org

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). ijopaar.comresearchgate.net

These descriptors are crucial for comparing the reactivity of different molecules and understanding their chemical behavior. orientjchem.org

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (E_LUMO - E_LUMO) / 2 | 2.35 |

| Global Softness (S) | 1 / η | 0.426 |

| Electronegativity (χ) | -μ | 4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Note: This table presents hypothetical data derived from the hypothetical FMO values in Table 1 for illustrative purposes.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. utwente.nl Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and properties of a molecule. rsc.org Solvent effects can alter the relative stabilities of tautomers and influence reaction rates and mechanisms. mdpi.com

Computational Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical calculations provide valuable insights that complement and help interpret experimental data.

UV-Vis Absorption Spectra:

Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, researchers can predict the absorption maxima (λmax). For naphthyridine derivatives, studies have shown that the absorption spectra can be influenced by factors such as substituent groups and solvent polarity. rsc.orgacademie-sciences.fr For instance, the introduction of electron-donating and electron-accepting groups can lead to a red shift in the absorption wavelength. rsc.org Theoretical spectra are often scaled to achieve better correlation with experimental results. academie-sciences.fr The choice of computational method and basis set, such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), is crucial for obtaining accurate predictions. academie-sciences.fr

NMR Chemical Shifts:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei are frequently performed to support experimental structural characterization. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations are typically carried out using DFT methods, and the results are compared with experimental data to confirm molecular structures. researchgate.net For example, in the structural assignment of N- and O-alkylated quinolin-4-ol and 1,5-naphthyridin-4-ol derivatives, calculated ¹³C NMR shifts were essential for distinguishing between isomers. researchgate.net

A representative comparison of experimental and calculated ¹³C NMR chemical shifts for a related naphthyridine derivative is presented below.

Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Naphthyridine Derivative

| Atom | Experimental (DMSO-d6) |

|---|---|

| C2 | 158.8 |

| C3 | 125.6 |

| C4 | 154.5 |

| C4a | 124.8 |

| C5 | 141.9 |

| C7 | 149.5 |

| C8 | 158.5 |

| C8a | 136.7 |

Data derived from a study on 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in photonics and optoelectronics. mdpi.com Computational chemistry plays a vital role in the design and evaluation of new organic molecules with promising NLO properties. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability. DFT calculations are widely used to predict the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of molecules. nih.govdtic.mil For 1,6-naphthyridine derivatives, studies have indicated that they can exhibit second harmonic generation, a key NLO phenomenon. nih.gov

The NLO properties are closely linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). analis.com.my Molecules with a smaller HOMO-LUMO gap tend to have larger hyperpolarizability values. nih.gov The introduction of push-pull substituents (electron-donating and electron-withdrawing groups) across a π-conjugated system, such as the naphthyridine core, can enhance intramolecular charge transfer and significantly increase the NLO response. rsc.org

Computational studies on related naphthyridine and similar heterocyclic systems have shown that the first hyperpolarizability values can be substantial, indicating their potential as NLO materials. rsc.organalis.com.my The solvent environment can also influence the NLO properties, with polar solvents often leading to an enhancement of hyperpolarizability. rsc.org

Table 2: Calculated NLO Properties of a Chalcone Derivative (as an example of a related NLO material)

| Parameter | Value |

|---|---|

| α | Value not explicitly provided in the search results |

| βtot (esu) | 420.51 x 10-30 |

| HOMO-LUMO Gap (eV) | 3.51 |

Data from a study on a naphthalen-1-yl ethynylated-chalcone derivative. analis.com.my

It is important to note that while theoretical calculations provide valuable predictions, experimental validation is crucial to confirm the NLO activity of these compounds. nih.gov

Biological Activity and Mechanistic Insights in Vitro Academic Research

General Biological Significance of the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov The six isomers of naphthyridine are distinguished by the position of the nitrogen atoms in the rings. nih.govacs.org This structural motif is found in both natural products and synthetic molecules, exhibiting a wide range of biological activities. nih.gov

The 1,6-naphthyridine (B1220473) core, in particular, is a key component of various pharmacologically active agents. researchgate.netresearchgate.net Research has demonstrated that derivatives of this scaffold possess anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net For instance, certain 1,6-naphthyridine derivatives have shown potent inhibitory effects on cancer cell lines and have been investigated as potential kinase inhibitors. nih.govnih.govnih.gov The broad spectrum of activity makes the 1,6-naphthyridine scaffold a privileged structure in drug discovery. nih.gov

Naturally occurring 1,6-naphthyridine derivatives have been isolated from marine sponges of the genus Aaptos. nih.gov These natural products have displayed a variety of biological effects, including anti-inflammatory and anticancer activities. nih.gov Synthetic derivatives have also been the focus of extensive research, leading to the development of compounds with potential therapeutic applications. ekb.egmdpi.com

Scaffold Design and Optimization for Biological Targets

The versatility of the 1,6-naphthyridine scaffold allows for extensive modification to optimize its interaction with specific biological targets. Researchers employ various strategies, including structure-activity relationship (SAR) studies, pharmacophore identification, and scaffold hopping, to design potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 1,6-naphthyridine derivatives, these studies have provided valuable insights into the key structural features required for their pharmacological effects. nih.govnih.gov

The position and chemical nature of substituents on the 1,6-naphthyridine ring system significantly impact biological activity. nih.gov For example, in a series of 8-hydroxy-1,6-naphthyridine-7-carboxamides investigated as potential antileishmanial agents, the 8-hydroxyl group was found to be essential for activity. acs.org Removal or methylation of this hydroxyl group resulted in a loss of antiparasitic activity. acs.org

Furthermore, the nature of the substituent at various positions can dictate the potency and selectivity of the compound. In the development of MET kinase inhibitors, functionalization of the N(1) amine group of the 1,6-naphthyridin-4(1H)-one moiety was shown to enhance selectivity. researchgate.net Similarly, studies on 1,6-naphthyridinone derivatives as AXL inhibitors revealed that specific substitutions could improve potency and selectivity over other kinases like MET. nih.gov

The following table summarizes key SAR findings for various 1,6-naphthyridine derivatives from different studies.

| Scaffold/Series | Target/Activity | Key Substituent/Position | Effect on Activity | Reference |